N-Desmethyltoremifene

Description

Overview of SERM Class and Therapeutic Context

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective effects. dovepress.commenopause.org.au Depending on the target tissue, a SERM can act as an estrogen agonist (mimicking the effects of estrogen) or an estrogen antagonist (blocking the effects of estrogen). dovepress.comnih.gov This dual activity allows for targeted therapeutic applications, aiming to achieve beneficial estrogenic effects in some tissues, like bone and the cardiovascular system, while blocking potentially harmful effects in others, such as the breast and uterus. nih.govnih.gov

The mechanism of this tissue specificity is complex, involving factors such as the existence of different ER subtypes (ERα and ERβ), the differential expression of these subtypes in various tissues, and the unique conformational changes that each SERM induces in the receptor upon binding. dovepress.comnih.gov These ligand-induced conformations influence the receptor's interaction with various co-regulatory proteins (coactivators and corepressors), which ultimately dictates whether a gene is activated or repressed. nih.gov

Therapeutically, SERMs are utilized in a range of estrogen-related conditions. wikipedia.org Key applications include the treatment and prevention of ER-positive breast cancer, management of postmenopausal osteoporosis, and the treatment of menopausal symptoms like dyspareunia. dovepress.comwikipedia.orgclevelandclinic.org Well-known SERMs include tamoxifen (B1202), the first of its kind used successfully for breast cancer, and raloxifene (B1678788), developed for osteoporosis. nih.govclevelandclinic.org

N-Desmethyltoremifene as a Key Metabolite of Toremifene (B109984)

This compound is a primary and biologically active human metabolite of toremifene, a nonsteroidal triphenylethylene (B188826) SERM. nih.goveuropa.eu Toremifene itself is a chlorinated derivative of tamoxifen, developed to treat metastatic breast cancer in postmenopausal women with ER-positive or unknown tumors. wikipedia.orgncats.io

The metabolism of toremifene occurs extensively in the liver, where it is transformed into several metabolites. europa.euwikipedia.org The principal metabolic pathway is N-demethylation, a process primarily mediated by the cytochrome P450 enzyme CYP3A4, which converts toremifene into this compound. europa.eutandfonline.comtandfonline.com

| Metabolite | Key Forming Enzyme(s) | Relative Serum Concentration | Biological Activity Notes |

|---|---|---|---|

| This compound | CYP3A4 (primarily) europa.eutandfonline.com | Main metabolite in serum, ~2x parent compound concentration europa.eu | Antiestrogenic; contributes significantly to therapeutic effect europa.eutcichemicals.com |

| 4-Hydroxytoremifene (B1666333) | CYP enzymes wikipedia.org | Minor metabolite europa.eu | High binding affinity for ER; potent antiestrogenic effects in vitro wikipedia.org |

| Ospemifene (Deaminohydroxytoremifene) | CYP enzymes wikipedia.org | Major metabolite wikipedia.org | Has its own therapeutic applications as a SERM wikipedia.org |

| 4-hydroxy-N-desmethyltoremifene | CYP enzymes wikipedia.orgpharmgkb.org | Minor metabolite | Strongly antiestrogenic in vitro wikipedia.org |

Historical Perspective of this compound Research

Research into this compound is intrinsically linked to the development of its parent compound, toremifene. Toremifene was first synthesized in 1981 and was developed in Finland, becoming commercially available there in 1990. nih.gov It was developed as a chlorinated analogue of tamoxifen with the goal of creating a safer and effective treatment for breast cancer. tandfonline.com

Subsequent research delved deeper into the specific enzymes responsible for toremifene's metabolism. Studies using human liver microsomes confirmed that the N-demethylation pathway to form this compound is primarily catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system. tandfonline.comtandfonline.com Further studies in the 2000s and 2010s explored the potential for drug-drug interactions, examining the inhibitory effects of both toremifene and this compound on various CYP enzymes. nih.gov These studies found that both compounds could inhibit several CYP isoforms, particularly CYP2B6, 2C8, and 3A4, at clinically relevant concentrations. tandfonline.com

Structure

2D Structure

3D Structure

Properties

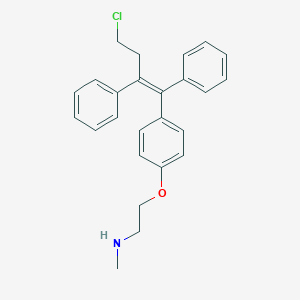

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJKBQYEFAFHCY-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110503-61-2 | |

| Record name | N-Desmethyltoremifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLTOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of N Desmethyltoremifene

Estrogen Receptor Binding Affinity and Selectivity

The interaction of N-Desmethyltoremifene with estrogen receptors (ERs) is a critical determinant of its pharmacological activity. Its binding affinity and selectivity for the two main subtypes of estrogen receptors, ERα and ERβ, have been a subject of scientific investigation.

The binding affinity of this compound to the estrogen receptor is an important factor in its biological activity. In studies using rat estrogen receptors, this compound demonstrated an affinity for the ER that was 3–5% of that of estradiol (B170435). wikipedia.org This was found to be in a similar range to its parent compound, toremifene (B109984), which showed an affinity of 3–9% of estradiol in the same studies. wikipedia.org

In contrast, another major metabolite, 4-hydroxytoremifene (B1666333), exhibits a significantly higher binding affinity for the estrogen receptor. wikipedia.org Research has shown that 4-hydroxytoremifene's affinity is approximately 100-fold greater than that of toremifene and is comparable to or even exceeds that of estradiol, with reported affinities ranging from 64–158% of estradiol's affinity for the rat ER. wikipedia.org The metabolite 4-hydroxy-N-desmethyltoremifene has also been identified as being strongly antiestrogenic. wikipedia.org

Table 1: Relative Binding Affinities for Rat Estrogen Receptor

| Compound | Relative Binding Affinity (% of Estradiol) |

|---|---|

| Toremifene | 3-9% wikipedia.org |

| This compound | 3-5% wikipedia.org |

| 4-Hydroxytoremifene | 64-158% wikipedia.org |

This compound, as a metabolite of the selective estrogen receptor modulator (SERM) toremifene, interacts with Estrogen Receptor Alpha (ERα). wikipedia.orgnih.gov The nature of this interaction, whether agonistic or antagonistic, is tissue-dependent. In breast tissue, the interaction is primarily antiestrogenic, which is fundamental to the therapeutic effect of toremifene in hormone-sensitive breast cancer. wikipedia.orgncats.io This antagonistic action involves competing with estrogen for binding to ERα, thereby inhibiting the growth-promoting effects of estrogen on breast cancer cells. ncats.ionih.gov

The binding of this compound to ERα can influence the conformation of the receptor, which in turn affects its interaction with co-regulatory proteins. Antagonistic binding typically prevents the recruitment of co-activator proteins necessary for gene transcription, while facilitating the binding of co-repressor proteins. This modulation of ERα activity is a key aspect of its pharmacological profile.

The interaction of this compound with Estrogen Receptor Beta (ERβ) is an area of ongoing research. While the primary therapeutic effects of SERMs like toremifene are often attributed to their actions on ERα, the role of ERβ is increasingly recognized as significant. plos.org ERβ is expressed in various tissues, including bone, the cardiovascular system, and parts of the breast. plos.org

The binding affinity of this compound for ERβ, relative to ERα, influences its tissue-specific effects. The differential expression of ERα and ERβ in various tissues, as well as the specific conformational changes induced in the receptor upon ligand binding, contribute to the mixed agonist/antagonist profile of SERMs. The ultimate physiological response in a particular tissue is determined by the balance of ERα and ERβ activity and the recruitment of co-regulatory proteins.

Agonistic and Antagonistic Activities in Diverse Tissues

This compound, as a metabolite of the selective estrogen receptor modulator (SERM) toremifene, exhibits a characteristic pattern of tissue-specific estrogenic and antiestrogenic effects. cymitquimica.com This dual activity is a defining feature of SERMs and is dependent on the specific tissue context, the local balance of co-regulatory proteins, and the expression levels of estrogen receptor subtypes.

In breast tissue, this compound primarily exerts antiestrogenic effects. wikipedia.orgnih.gov This antagonistic action is crucial to the therapeutic efficacy of its parent compound, toremifene, in the treatment of estrogen receptor-positive breast cancer. nih.gov By competing with the natural hormone estradiol for binding to the estrogen receptor (ER), this compound blocks the estrogen-dependent signaling pathways that promote the growth and proliferation of breast cancer cells. ncats.ionih.gov

The binding of this compound to the ER in breast cancer cells leads to a conformational change in the receptor that hinders its ability to interact with coactivator proteins, which are necessary for initiating the transcription of estrogen-responsive genes. This blockade of gene transcription ultimately inhibits tumor growth. ncats.io Both this compound and another metabolite, 4-hydroxy-N-desmethyltoremifene, have been shown to be strongly antiestrogenic in vitro. wikipedia.org

In contrast to its antiestrogenic activity in breast tissue, this compound, like its parent compound toremifene, displays estrogenic effects in other tissues such as bone and the liver. wikipedia.org This tissue-selective agonism is a beneficial characteristic of SERMs.

In bone tissue, the estrogenic activity of this compound can contribute to the maintenance of bone mineral density. This is particularly relevant as estrogen deficiency is a known risk factor for osteoporosis. natap.org The estrogen-like effects on bone can help to slow down bone resorption and preserve skeletal integrity.

In the liver, the estrogenic effects of SERMs can influence lipid metabolism. wikipedia.org For instance, they may lead to a reduction in total and low-density lipoprotein (LDL) cholesterol levels. This aspect of their pharmacological profile can have implications for cardiovascular health.

Partial Estrogenic Effects in Uterine Tissue

This compound, a primary metabolite of the selective estrogen receptor modulator (SERM) toremifene, exhibits partial estrogenic effects in uterine tissue. wikipedia.org SERMs are a class of compounds that can have both estrogenic (agonist) and antiestrogenic (antagonist) effects depending on the target tissue. wikipedia.orgdrugbank.com In the uterus, this compound demonstrates weak estrogenic activity. drugbank.com This is in contrast to its more pronounced antiestrogenic effects in breast tissue. ontosight.ai

Non-Estrogen Receptor Mediated Mechanisms of Action

Beyond its interaction with estrogen receptors, this compound is being investigated for its therapeutic potential through mechanisms that are independent of estrogen receptor signaling.

Potential for Inhibition of Viral Entry into Cells (e.g., Ebolavirus, SARS-CoV-2)

Research has indicated that this compound, along with its parent compound toremifene, may inhibit the entry of certain viruses into host cells, a mechanism that is independent of the estrogen receptor. emcrit.org

SARS-CoV-2: The potential antiviral activity of SERMs has also been explored in the context of SARS-CoV-2, the virus responsible for COVID-19. biorxiv.orgnih.gov The entry of SARS-CoV-2 into host cells is mediated by the spike (S) protein, which binds to the ACE2 receptor. frontiersin.orgmdpi.com Some studies have screened existing drugs for their ability to inhibit this process. frontiersin.org While direct evidence for this compound's efficacy against SARS-CoV-2 is still emerging, the broader investigation into SERMs for this purpose suggests a potential avenue for research. biorxiv.org

Modulation of Cellular Signaling Pathways

This compound can influence various cellular signaling pathways, contributing to its pharmacological effects beyond estrogen receptor modulation. One key area of investigation is its interaction with protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. The modulation of PKC and other signaling pathways like PI3K can be downregulated by anti-estrogen treatments. wikipedia.org Furthermore, some cationic amphiphilic drugs, a class to which toremifene and its metabolites may belong, have been shown to inhibit acid sphingomyelinase, an enzyme involved in lipid signaling and lysosomal function. researchgate.net

Induction of Apoptosis and Regulation of Oncogene Expression

This compound is involved in the induction of apoptosis, or programmed cell death, a critical process for removing damaged or cancerous cells. aging-us.commdpi.com The deregulation of apoptosis is a hallmark of cancer. aging-us.com The induction of apoptosis can be triggered through various stimuli and involves a cascade of events, including the activation of caspases. harvard.edu

The compound also plays a role in regulating the expression of oncogenes, which are genes that have the potential to cause cancer. bmbreports.org A key oncogene implicated in various cancers, including neuroblastoma, is N-Myc. mdpi.comnih.gov The activity of N-Myc is tightly regulated in normal cells, and its dysregulation can lead to uncontrolled cell proliferation. frontiersin.org this compound's parent compound, toremifene, and its metabolites can interfere with signaling pathways that are crucial for the expression and function of such oncogenes. oncohemakey.comoncohemakey.com For instance, the N-Myc regulatory network is a target for therapeutic intervention. mdpi.com By modulating these pathways, this compound can contribute to the suppression of tumor growth.

Pharmacokinetics and Drug Metabolism of N Desmethyltoremifene

Formation and Metabolic Pathways of N-Desmethyltoremifene

Toremifene (B109984) undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov The main metabolic pathway is N-demethylation, which leads to the formation of this compound. nih.goveuropa.eu This process involves the removal of a methyl group from the parent toremifene molecule. acs.org Other significant metabolites of toremifene include 4-hydroxytoremifene (B1666333) and ospemifene. wikipedia.org

The formation of this compound is a critical step in the biotransformation of toremifene. europa.eu Studies have shown that this compound is not only the major metabolite in terms of quantity but also possesses antiestrogenic properties, although its antitumor potency in vivo is considered weak. nih.govdrugbank.com

Role of Cytochrome P450 (CYP) Enzymes in N-Demethylation

The N-demethylation of toremifene to this compound is predominantly carried out by the cytochrome P450 enzyme system. nih.govopeneducationalberta.ca These enzymes are essential for the metabolism of a wide variety of compounds, including many drugs. mdpi.com

Research has consistently identified CYP3A4 as the principal enzyme responsible for the N-demethylation of toremifene. europa.eunih.govpharmgkb.org Studies using human liver microsomes have demonstrated a strong correlation between CYP3A4 activity and the rate of this compound formation. nih.gov This finding is supported by inhibition studies where known inhibitors of CYP3A4 significantly reduce the metabolism of toremifene to its N-desmethyl metabolite. nih.govascopubs.org

While CYP3A4 is primary in forming this compound, other CYP isoforms contribute to the subsequent metabolism of toremifene and its metabolites. For instance, the formation of 4-hydroxy-N-desmethyltoremifene, a downstream metabolite, is catalyzed by both CYP2C9 and CYP2D6. pharmgkb.orgresearchgate.net In contrast, the direct 4-hydroxylation of toremifene is not significantly mediated by CYP2D6. ascopubs.orgasco.org The involvement of these additional CYP isoforms highlights the complex metabolic cascade that follows the initial N-demethylation of toremifene. pharmgkb.org

Absorption and Distribution Characteristics

The absorption and distribution of this compound are closely linked to the pharmacokinetics of its parent compound, toremifene. mhmedical.com Following oral administration of toremifene, it is well absorbed, and its metabolites, including this compound, become distributed throughout the body. nih.gov

Plasma Protein Binding

This compound exhibits very high binding to plasma proteins, with the bound fraction being greater than 99.9%. europa.eu This extensive binding is even more pronounced than that of toremifene itself. europa.eu The unbound fraction of a drug is the portion that is pharmacologically active and available for metabolism and excretion. wikipedia.org The high degree of protein binding of this compound significantly influences its distribution and contributes to its long elimination half-life. wikipedia.orgnih.gov Toremifene and its metabolites primarily bind to albumin. drugbank.com

Table 1: Plasma Protein Binding of Toremifene and its Metabolite

| Compound | Protein Bound Fraction | Primary Binding Protein |

|---|---|---|

| Toremifene | >99% nih.gov | Albumin drugbank.com |

Tissue Accumulation (e.g., Lung)

Due to its lipophilic nature and extensive protein binding, this compound, along with its parent compound, can accumulate in various tissues. mdpi.com While specific quantitative data on this compound accumulation in tissues like the lung is not extensively detailed in the provided search results, the high volume of distribution of toremifene suggests that tissue accumulation does occur. nih.gov This accumulation in tissues can act as a reservoir, contributing to the prolonged presence of the metabolite in the body. wikipedia.org

Table 2: List of Compounds | Compound Name | | | :--- | | 4-hydroxy-N-desmethyltoremifene | | 4-hydroxytoremifene | | this compound | | Ospemifene | | Toremifene |

Elimination and Excretion

Half-Life in Human Serum and Plasma

The elimination half-life of a compound is a measure of the time it takes for its concentration in the plasma to decrease by half. wikipedia.orglibretexts.org For this compound, the reported elimination half-life in human serum and plasma exhibits some variability across different studies, though a consistently long duration is a common finding.

One study reported the terminal elimination half-life of this compound to be approximately six days. nih.gov Another study provided a range of 5 to 21 days for the elimination half-lives of toremifene's metabolites, with this compound being a key component. wikipedia.org A more specific value from one analysis indicated a mean elimination half-life of 21.0 ± 24.1 days for this compound. nih.gov Yet another source cites the terminal half-life for this major metabolite as 21 days. oncohemakey.comoncohemakey.com This extended half-life is attributed to factors such as high plasma protein binding and enterohepatic recirculation. nih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Elimination Half-Life | 5 to 21 days | wikipedia.org |

| Terminal Elimination Half-Life | 6 days | nih.gov |

| Mean Elimination Half-Life | 21.0 ± 24.1 days | nih.gov |

| Terminal Half-Life | 21 days | oncohemakey.comoncohemakey.com |

Excretion Pathways (e.g., Feces)

The primary route of elimination for toremifene and its metabolites, including this compound, is through the feces. nih.govyoutube.com Following administration of toremifene, approximately 70% of the dose is excreted as metabolites in the feces. wikipedia.org This fecal excretion is a result of the drug and its metabolites being eliminated via the bile. youtube.com Enterohepatic recirculation, a process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver, contributes to the prolonged presence of toremifene and its metabolites in the body. nih.gov While some metabolites have been detected in urine, the predominant pathway for the excretion of this compound is fecal. nih.govresearchgate.net

Steady-State Concentrations and Dose Proportionality

Steady-state concentration is achieved when the rate of drug administration is equal to the rate of elimination over a dosing interval. mdpi.com For this compound, steady-state levels are reached after a period of continuous toremifene administration. The time to reach steady-state plasma concentrations for toremifene and its metabolites is between one and five weeks. nih.govresearchgate.net

Studies have shown that the concentrations of toremifene increase in a linear fashion across a dose range of 10 to 680 mg, indicating dose proportionality for the parent drug. wikipedia.org This linear relationship suggests that an increase in the dose of toremifene leads to a proportional increase in its plasma concentration. numberanalytics.com Consequently, the steady-state concentrations of its major metabolite, this compound, also demonstrate a dose-dependent increase.

At a daily toremifene dose of 60 mg, the steady-state concentration of this compound was found to be 3,058 ng/mL. wikipedia.org When the daily dose of toremifene was increased, the steady-state levels of this compound rose accordingly. For instance, at 200 mg of toremifene per day, the steady-state concentration of this compound was 5,942 ng/mL, and at 400 mg per day, it reached 11,913 ng/mL. wikipedia.org In one study, the peak concentrations of this compound were reported as 2709–5769 ng/mL at a 60 mg/day dose of toremifene. nih.gov

| Toremifene Daily Dose | This compound Steady-State Concentration (ng/mL) | Source |

|---|---|---|

| 60 mg | 3,058 | wikipedia.org |

| 60 mg | 2709–5769 (peak) | nih.gov |

| 200 mg | 5,942 | wikipedia.org |

| 400 mg | 11,913 | wikipedia.org |

Comparative Pharmacokinetics with Toremifene and Tamoxifen (B1202)

This compound is the major metabolite of toremifene, and its concentration in the serum is typically about twice that of the parent compound. nih.gov The formation of this compound from toremifene occurs through N-demethylation, a metabolic process primarily carried out by the cytochrome P450 enzyme CYP3A4. pharmgkb.orgresearchgate.net

A comparison with tamoxifen, another widely used SERM, reveals similarities in their metabolic pathways. Tamoxifen also undergoes N-demethylation to form its major metabolite, N-desmethyltamoxifen. This process is also predominantly mediated by CYP3A4. pharmgkb.org Studies using human liver microsomes have shown that similar levels of N-desmethyl metabolites are formed for both toremifene and tamoxifen. pharmgkb.orgresearchgate.net

While the initial N-demethylation step is similar for both drugs, the subsequent metabolic pathways and the enzymes involved can differ, which may have clinical implications. pharmgkb.org For instance, the formation of the highly active metabolite of tamoxifen, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), is significantly dependent on the CYP2D6 enzyme. pharmgkb.org In contrast, the formation of 4-hydroxy-N-desmethyltoremifene is catalyzed by both CYP2C9 and CYP2D6, suggesting a potentially lower reliance on CYP2D6 for the bioactivation of toremifene compared to tamoxifen. pharmgkb.org

Drug Drug Interactions Involving N Desmethyltoremifene

Inhibition of Cytochrome P450 Enzymes by N-Desmethyltoremifene

This compound has been evaluated for its potential to inhibit various human cytochrome P450 enzymes. nih.gov Studies using human liver microsomes have been conducted to determine its inhibitory capacity across several key isoforms responsible for drug metabolism. nih.govresearchgate.net

Research indicates that this compound inhibits several CYP isoforms. nih.gov Its inhibitory profile is reported to be similar in magnitude to that of its parent compound, toremifene (B109984). nih.govresearchgate.net Toremifene has been identified as a competitive inhibitor of CYP3A4, a non-competitive inhibitor of CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, and a mixed-type inhibitor of CYP2B6. nih.gov Neither toremifene nor this compound significantly inhibits CYP1A2 or CYP2D6. nih.gov

The table below summarizes the inhibitory profile of this compound on various CYP450 isoforms, based on its similarity to toremifene.

| CYP Isoform | Type of Inhibition by Toremifene | Inhibition by this compound |

|---|---|---|

| CYP3A4 | Competitive nih.gov | Inhibitor, similar in magnitude to toremifene nih.gov |

| CYP2B6 | Mixed-type nih.gov | Inhibitor, similar in magnitude to toremifene nih.gov |

| CYP2C8 | Non-competitive nih.gov | Inhibitor, similar in magnitude to toremifene nih.gov |

| CYP2C9 | Non-competitive nih.gov | Inhibitor, similar in magnitude to toremifene nih.gov |

| CYP2C19 | Non-competitive nih.gov | Inhibitor, similar in magnitude to toremifene nih.gov |

| CYP2E1 | Non-competitive nih.gov | Inhibitor, similar in magnitude to toremifene nih.gov |

The following table provides a comparative overview of the inhibitory actions of both compounds.

| CYP Isoform | Toremifene Inhibition | This compound Inhibition | Relative Potency |

|---|---|---|---|

| CYP3A4 | Inhibitor nih.gov | Inhibitor nih.gov | Similar magnitude nih.gov |

| CYP2B6 | Inhibitor nih.gov | Inhibitor nih.gov | Similar magnitude nih.gov |

| CYP2C8 | Inhibitor nih.gov | Inhibitor nih.gov | Similar magnitude nih.gov |

| CYP2C9 | Inhibitor nih.gov | Inhibitor nih.gov | Similar magnitude nih.gov |

| CYP2C19 | Inhibitor nih.gov | Inhibitor nih.gov | Similar magnitude nih.gov |

| CYP2E1 | Inhibitor nih.gov | Inhibitor nih.gov | Similar magnitude nih.gov |

| CYP1A2 | Not significant nih.gov | Not significant nih.gov | N/A |

| CYP2D6 | Not significant nih.gov | Not significant nih.gov | N/A |

Induction of Cytochrome P450 Enzymes

CYP enzyme induction is another mechanism for drug-drug interactions, where a drug increases the synthesis of a CYP enzyme, potentially leading to faster metabolism of other drugs. bioivt.com While the parent compound, toremifene, has been investigated for its potential to induce CYP enzymes, specific studies on the induction potential of this compound are not detailed in the available literature. Research on toremifene showed that it did not induce CYP1A2 but did lead to an increase in CYP3A4 activity and gene expression in human hepatocytes. nih.gov Without specific data for this compound, its role as a potential inducer of CYP enzymes remains uncharacterized.

Clinical Implications of Pharmacokinetic Drug-Drug Interactions

The steady-state exposure to both toremifene and this compound may be high enough to cause interactions with other drugs that are metabolized by CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov Co-administration of toremifene with medications that are substrates for these enzymes could lead to increased plasma concentrations of the latter, potentially heightening the risk of adverse effects. bioivt.com Conversely, because significant inhibition of CYP1A2 and CYP2D6 was not observed, toremifene and its N-desmethyl metabolite are unlikely to cause clinically significant interactions with drugs primarily cleared by these two enzymes. nih.gov

Preclinical and in Vitro Research of N Desmethyltoremifene

Studies on Antiestrogenic Potency in Cell Lines

N-Desmethyltoremifene's antiestrogenic activity has been evaluated in several studies, particularly focusing on its interaction with estrogen receptors (ERs) and its effects on estrogen-responsive cancer cell lines.

In studies using rat estrogen receptors, this compound demonstrated an affinity for the ER that was 3-5% of that of estradiol (B170435). wikipedia.org Another study reported that this compound has a comparable ability to bind to estrogen receptors as its parent compound, toremifene (B109984). emcrit.org For comparison, the affinity of toremifene for the ER is similar to that of tamoxifen (B1202), with both showing about 1.4% and 1.6% of estradiol's affinity, respectively, in rat ER studies. wikipedia.org

Table 1: Relative Binding Affinities for Estrogen Receptors

| Compound | Relative Binding Affinity (% of Estradiol) | Source |

|---|---|---|

| This compound | 3-5% | wikipedia.org |

| Toremifene | ~1.4% | wikipedia.org |

| Tamoxifen | ~1.6% | wikipedia.org |

| 4-Hydroxytoremifene (B1666333) | 64-158% | wikipedia.org |

Investigations into Chemosensitizing Properties in Multidrug-Resistant Cancer Cells

A significant area of research for this compound has been its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). mdpi.commdpi.comfrontiersin.org

Studies have shown that both toremifene and its metabolite, this compound, can reverse MDR. nih.govnih.gov In a clinical study involving patients with renal cell cancer, the mean serum concentration of this compound was 5.13 µM, a level considered sufficient to reverse MDR in vitro. nih.govresearchgate.net This study also demonstrated that serum from patients treated with toremifene could inhibit the P-gp-mediated efflux of rhodamine 123 in MCF-7 adr cells, a multidrug-resistant cell line. nih.govresearchgate.net

Furthermore, in estrogen receptor-negative, multidrug-resistant MDA-MB-A1 human breast cancer cells, this compound, along with toremifene, was shown to enhance the cell cycle block and growth inhibition caused by vinblastine. nih.gov This suggests a "resensitization" of the resistant cells to the cytotoxic effects of the chemotherapeutic agent. nih.gov

Table 2: Serum Concentrations and MDR Reversal

| Compound | Mean Serum Concentration (µM) | Implication | Source |

|---|---|---|---|

| Toremifene | 7.82 | Exceeds concentration for in vitro MDR reversal | nih.govresearchgate.net |

| This compound | 5.13 | Also reverses MDR | nih.govresearchgate.net |

Evaluation in Animal Models of Estrogen-Sensitive Tumors

The efficacy of this compound has also been assessed in animal models of estrogen-sensitive tumors. researchgate.netresearchgate.net These in vivo studies are crucial for understanding the potential therapeutic effects of the compound in a whole-organism context.

While specific details of these animal studies are limited in the provided search results, it is noted that toremifene and its metabolites, including this compound, have been studied in animal models of estrogen-responsive tumors. researchgate.net The goal of such studies is typically to evaluate the compound's ability to inhibit tumor growth. nih.govnih.gov For instance, studies on other SERMs like tamoxifen and raloxifene (B1678788) in N-nitroso-N-methylurea (NMU)-induced mammary tumors in rats have shown effects on the estrogen receptor's aggregation state, which may relate to their ability to modulate tumor growth. nih.gov

Research on Antiviral Activity against Specific Viruses (e.g., Ebola, SARS-CoV-2)

Interestingly, research has extended beyond cancer to investigate the antiviral properties of this compound and its parent compound.

High-throughput screening identified toremifene as having activity against the Ebola virus (EBOV). emcrit.org Subsequent in vitro assays confirmed the antiviral activity of several drugs that act on the estrogen receptor. emcrit.org Given that this compound has a similar ability to bind to estrogen receptors and accumulates at higher concentrations than toremifene, it is hypothesized that it could also possess antiviral activity against EBOV. emcrit.org Toremifene was shown to inhibit EBOV in vitro with an IC50 ranging from 2.2–9.9 μM in various cell lines. cdc.gov

There is currently no direct evidence from the provided search results to indicate that this compound has been specifically tested for antiviral activity against SARS-CoV-2. The mechanisms of antiviral action for many drugs involve targeting various stages of the viral life cycle, such as entry, replication, or exit. nih.govfrontiersin.orgnih.govmhmedical.com For SARS-CoV-2, research has focused on repurposing existing drugs and identifying new compounds that can inhibit viral replication or entry into host cells. frontiersin.orgfrontiersin.orgnih.gov

Analytical Methodologies for N Desmethyltoremifene Quantification

Methods for Detection and Quantification in Biological Matrices (e.g., Urine, Plasma, Serum)

The determination of N-Desmethyltoremifene levels in biological fluids such as urine, plasma, and serum necessitates highly sensitive and specific analytical methods. csic.esuu.nl These methods are essential for understanding the metabolic fate of toremifene (B109984) and for ensuring compliance in regulated fields. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound from complex biological matrices. torontech.comekb.eg HPLC methods involve a stationary phase, a mobile phase, and a detector to separate compounds based on their physicochemical properties. torontech.com For the analysis of this compound and other toremifene metabolites, reversed-phase columns, such as C18, are commonly employed. nih.govmmv.org

The process typically involves several key steps:

Sample Preparation: This crucial initial step aims to remove interfering substances from the biological matrix. drawellanalytical.comniph.go.jp Techniques like protein precipitation or solid-phase extraction (SPE) are often utilized to isolate the analyte of interest. nih.govdrawellanalytical.com

Chromatographic Separation: The prepared sample is injected into the HPLC system, where the mobile phase carries it through the column. The separation of this compound from other compounds is achieved based on its differential partitioning between the mobile and stationary phases. torontech.com

Detection: Following separation, a detector is used to quantify the amount of this compound. UV detectors are a common choice, though more advanced detectors can be used for enhanced sensitivity and specificity. nih.govmmv.org

Research has demonstrated the utility of HPLC in analyzing tissue specimens for toremifene and its metabolites, including this compound. researchgate.net

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). uu.nlresearchgate.net LC-MS and LC-MS/MS have become the gold standard for bioanalytical assays due to their ability to provide structural information and achieve very low limits of detection. nih.govresearchgate.net

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured. nih.govturkjps.org This technique is particularly powerful for identifying and quantifying metabolites in complex mixtures. mdpi.commdpi.com Electrospray ionization (ESI) in positive mode is frequently used for the analysis of toremifene and its metabolites, as it provides abundant signal. csic.es

Key aspects of LC-MS/MS for this compound quantification include:

Selected Reaction Monitoring (SRM): This mode is often used in triple quadrupole mass spectrometers to enhance selectivity and sensitivity. researchgate.net Specific precursor-to-product ion transitions are monitored for the analyte. For N-desmethyl metabolites like this compound, a characteristic product ion at m/z 58 is often monitored. csic.esresearchgate.net

Accurate Mass Measurement: High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, can provide accurate mass measurements, which aids in the structural elucidation of metabolites. researchgate.net

Studies have successfully employed LC-MS/MS to characterize toremifene metabolites in human urine, with this compound being a consistently identified metabolite. researchgate.net The fragmentation pattern of a reference standard for this compound is used to confirm its presence in samples. researchgate.net

The specificity and sensitivity of analytical assays are paramount for reliable quantification. Specificity ensures that the method accurately measures the intended analyte without interference from other substances, while sensitivity refers to the lowest concentration of the analyte that can be reliably detected. nih.govturkjps.org

LC-MS/MS methods generally offer high specificity due to the monitoring of specific ion transitions. researchgate.netturkjps.org The sensitivity of these assays is also a significant advantage, with the ability to detect concentrations in the low nanogram per milliliter (ng/mL) range or even lower. researchgate.netturkjps.org For instance, a validated LC-MS/MS method for bazedoxifene, another SERM, demonstrated a limit of detection below 0.2 ng/mL. researchgate.net

The validation of bioanalytical methods, in line with regulatory guidelines, is essential to ensure their accuracy, precision, linearity, and stability. turkjps.org This includes assessing matrix effects, which can influence ionization efficiency in LC-MS analysis. turkjps.org

Table 1: Comparison of

| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on physicochemical properties. torontech.com | Separation followed by mass-based detection. nih.gov |

| Specificity | Moderate to high, dependent on detector and separation. torontech.com | Very high due to specific ion monitoring. researchgate.netturkjps.org |

| Sensitivity | Generally lower than LC-MS/MS. researchgate.net | Very high, often in the sub-ng/mL range. researchgate.netturkjps.org |

| Application | Routine analysis, purity testing. torontech.com | Metabolite identification, low-level quantification. researchgate.netresearchgate.net |

| Instrumentation | HPLC system with a detector (e.g., UV). nih.gov | HPLC coupled to a tandem mass spectrometer. uu.nl |

Application in Doping Control Analyses

This compound, as a metabolite of the prohibited substance toremifene, is a key target in doping control analyses. csic.esresearchgate.net The World Anti-Doping Agency (WADA) includes selective estrogen receptor modulators in its list of prohibited substances. researchgate.netekb.eg

Analytical methods, particularly LC-MS/MS, are employed by anti-doping laboratories to screen for and confirm the presence of toremifene and its metabolites in athletes' urine samples. csic.esnih.gov The detection of this compound can serve as evidence of toremifene administration. csic.es Studies have shown that N-desmethylated metabolites can be useful for confirmation purposes in doping control due to their favorable fragmentation patterns at high collision energies. csic.es The detection of a consistent pattern of metabolites, including this compound, strengthens the evidence of doping. nih.gov

Use as a Reference Standard in Drug Development and Quality Control

Certified reference standards are essential for the accuracy and reliability of analytical measurements in pharmaceutical development and quality control. lgcstandards.comusp.org this compound, as a significant metabolite of toremifene, is used as a reference standard for several critical purposes: axios-research.comaxios-research.com

Method Validation: To validate analytical methods for its quantification in biological matrices. axios-research.comsynzeal.com

Pharmacokinetic Studies: To accurately determine its concentration-time profile in plasma or serum. oncohemakey.comsynzeal.com

Impurity Profiling: In the quality control of toremifene drug products, this compound may be considered a potential impurity. axios-research.comsynzeal.com

Doping Control: As a reference material for the unequivocal identification of the metabolite in athletes' samples. nih.gov

Companies specializing in pharmaceutical reference standards supply highly characterized this compound, often with a comprehensive Certificate of Analysis (CoA) that details its identity and purity. axios-research.comaxios-research.comsynzeal.com This ensures the traceability and comparability of analytical results across different laboratories. lgcstandards.com

Future Directions and Emerging Research Avenues for N Desmethyltoremifene

Potential Repurposing in Non-Oncological Therapeutic Areas

While the clinical application of toremifene (B109984) and its metabolites has been centered on oncology, the inherent properties of SERMs suggest a broader therapeutic utility. drugbank.com SERMs are characterized by their tissue-specific effects, acting as estrogen antagonists in some tissues while exhibiting estrogen agonist effects in others. drugbank.comcancer.gov Research on toremifene has revealed beneficial estrogenic effects on bone mineral density and serum lipid profiles, which are key health indicators in non-oncological contexts. nih.govpsu.eduresearchgate.net

Future research is warranted to investigate whether N-Desmethyltoremifene contributes significantly to these beneficial effects or possesses a unique profile that could be harnessed for non-cancer-related conditions. The exploration of this compound for indications such as postmenopausal osteoporosis or cardiovascular disease prevention represents a logical and compelling direction for drug repurposing. Investigating its specific agonist activity in bone and the cardiovascular system could pave the way for its development in these new therapeutic fields.

| Therapeutic Area | Rationale for Investigation | Potential Research Focus |

|---|---|---|

| Osteoporosis | Parent compound toremifene shows beneficial estrogen agonistic effects on bone mineral density. cancer.govnih.gov | Quantify the specific effects of this compound on osteoblast and osteoclast activity; assess impact on bone turnover markers in preclinical models. |

| Cardiovascular Disease | Toremifene has demonstrated superior effects on lipid profiles compared to tamoxifen (B1202), suggesting a cardioprotective estrogenic effect. nih.govpsu.eduresearchgate.net | Evaluate the influence of this compound on cholesterol and triglyceride levels; investigate effects on vascular endothelial function. |

| Neuroprotection | Estrogenic compounds are known to have potential neuroprotective effects; the role of specific SERM metabolites in the central nervous system is an area of growing interest. | Assess the ability of this compound to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative disease. |

Advanced Pharmacodynamic Modeling and Simulation

Future research should focus on developing integrated PK/PD models that can simulate the time course of effects based on the plasma concentrations of both toremifene and this compound. researchgate.net These models could incorporate biomarkers of estrogen receptor activity and data on genetic polymorphisms in metabolizing enzymes, such as cytochrome P450s, to predict patient-specific responses. researchgate.net By simulating various clinical scenarios, these models can enhance the understanding of dose-response relationships and support the development of more personalized treatment regimens. dukecancerinstitute.orgsyngeneintl.com

| Model Component | Description and Research Goal |

|---|---|

| Pharmacokinetic (PK) Sub-model | Characterize the absorption, distribution, metabolism, and elimination of this compound, including its formation from toremifene. Goal: Predict concentration-time profiles in different patient populations. |

| Pharmacodynamic (PD) Sub-model | Link this compound concentrations to a specific biological response (e.g., changes in estrogen-responsive gene expression, tumor growth inhibition). Goal: Quantify the potency and efficacy of the metabolite. |

| Covariate Analysis | Investigate the influence of patient-specific factors (e.g., age, liver function, CYP enzyme genotype) on the PK/PD relationship. Goal: Identify key factors that predict variability in patient response. nih.gov |

| Simulation Endpoints | Predict clinical outcomes such as time to disease progression or changes in bone mineral density under different dosing strategies. Goal: Optimize dosing for improved efficacy and safety. |

Research into Long-Term Effects and Safety Profile

The long-term safety of a drug is of paramount importance, and this extends to its major active metabolites. Extensive clinical experience with toremifene, amounting to over 350,000 patient-years, has established its long-term safety profile, which appears favorable when compared to other SERMs like tamoxifen. nih.govresearchgate.net Studies indicate that toremifene is associated with a lower incidence of serious adverse events such as endometrial cancer, stroke, and deep vein thrombosis. nih.govpsu.eduresearchgate.netnih.gov

Given that this compound has a long elimination half-life and constitutes a major circulating metabolite, it is a significant contributor to this long-term safety profile. nih.gov However, research is needed to specifically delineate the chronic effects of sustained exposure to this compound itself. Future long-term preclinical studies using the isolated metabolite could provide crucial insights into its specific safety profile. Furthermore, clinical research could aim to correlate the steady-state concentrations of this compound in patients with long-term health outcomes, helping to distinguish its effects from those of the parent drug.

| Adverse Event | Comparative Risk with Toremifene | Reference |

|---|---|---|

| Endometrial Cancer | Lower incidence than with tamoxifen. | nih.govresearchgate.netnih.gov |

| Stroke | Risk may be lower than with tamoxifen. | nih.govresearchgate.net |

| Pulmonary Embolism | Risk may be lower than with tamoxifen and raloxifene (B1678788). | nih.govpsu.edu |

| Deep Vein Thrombosis | Risk may be lower than with raloxifene. | nih.govpsu.edu |

| Cataracts | Risk may be lower than with tamoxifen. | nih.govresearchgate.net |

Development of Novel Analogues and Derivatives

This compound serves as a valuable chemical scaffold for the design and synthesis of new therapeutic agents. The development of novel analogues and derivatives is a well-established strategy in medicinal chemistry to create compounds with improved properties, such as enhanced target affinity, greater tissue selectivity, or a more favorable metabolic profile. nih.govfrontiersin.org

Future research efforts could focus on the rational design of this compound derivatives. By making targeted chemical modifications to its structure, it may be possible to create next-generation SERMs with a more desirable balance of agonist and antagonist activities in different tissues. For instance, research could aim to amplify the antagonist properties in breast tissue while simultaneously enhancing the agonist effects in bone, potentially leading to a more potent and safer drug for both oncological and non-oncological applications. The synthesis and evaluation of such novel compounds represent a promising frontier in drug discovery. researchgate.net

| Modification Strategy | Chemical Approach | Desired Therapeutic Outcome |

|---|---|---|

| Enhance Receptor Binding Affinity | Introduce functional groups (e.g., carbonyls, hydroxyls) at key positions to optimize interactions with the estrogen receptor binding pocket. | Increased potency and potentially lower required therapeutic dose. frontiersin.org |

| Alter Metabolic Pathway | Modify the structure to reduce metabolism by polymorphic enzymes like CYP2D6, similar to strategies used for tamoxifen analogues. nih.gov | More predictable clinical outcomes across different patient populations. |

| Modulate Tissue Selectivity | Alter the side chain or introduce novel ring structures to change the conformation of the drug-receptor complex. | Develop compounds with enhanced bone-agonist and pure breast-antagonist activity. |

| Improve Physicochemical Properties | Synthesize prodrugs or modify lipophilicity to improve oral bioavailability or alter distribution in the body. | Enhanced drug delivery and pharmacokinetic profile. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing N-Desmethyltoremifene (NdMTf) in biological samples?

- Methodological Answer :

- Use liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection for quantification.

- Validate assays using calibration curves with pure NdMTf standards, ensuring limits of detection (LOD) and quantification (LOQ) are established.

- Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to reference spectra (e.g., δ 7.2–6.8 ppm for aromatic protons in NdMTf) .

- Include purity assessments (≥98% by HPLC) and batch-to-batch consistency checks .

Q. What are critical parameters for synthesizing this compound in laboratory settings?

- Methodological Answer :

- Start with precursor compounds (e.g., toremifene) and employ demethylation reactions under controlled conditions (e.g., using iodomethane or enzymatic pathways).

- Optimize reaction time, temperature (e.g., 37°C for enzymatic processes), and solvent systems (e.g., ethanol or DMSO for solubility).

- Purify via column chromatography or recrystallization , and validate purity using melting point analysis and chromatographic techniques .

- Document synthetic protocols in detail for reproducibility, adhering to guidelines for experimental reporting .

Advanced Research Questions

Q. How does this compound modulate doxorubicin toxicity compared to its parent compound, toremifene?

- Methodological Answer :

- Conduct competitive binding assays to compare NdMTf and toremifene’s affinity for estrogen receptors (ERα/ERβ) or other molecular targets.

- Use in vitro cytotoxicity assays (e.g., MTT or clonogenic assays) in multidrug-resistant (MDR) cell lines to evaluate synergistic/antagonistic effects with doxorubicin.

- Analyze pharmacokinetic parameters (e.g., IC₅₀, AUC) and solubility profiles to explain differences in bioavailability .

- Reference comparative metabolite tables (see Table 1 below) for structural and functional contrasts.

Q. How can researchers resolve contradictions in reported efficacy data for NdMTf across experimental models?

- Methodological Answer :

- Perform replication studies with standardized protocols (e.g., consistent cell lines, dosages, and exposure times).

- Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for variables like assay type (e.g., 2D vs. 3D cell cultures) or metabolic interference.

- Use multiple imputation methods to address missing data or nonresponse biases in datasets .

- Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. What experimental designs are optimal for studying NdMTf’s role in multidrug resistance (MDR) reversal?

- Methodological Answer :

- Employ isogenic cell line pairs (MDR vs. non-MDR) to isolate NdMTf’s effects on drug efflux pumps (e.g., P-glycoprotein).

- Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify pathways modulated by NdMTf.

- Design dose-response matrices to test NdMTf’s efficacy across physiological ranges (e.g., 0.1–10 µM) and validate with chemo-sensitization indices .

- Include negative controls (e.g., solvent-only treatments) and statistical power analysis to ensure robustness .

Methodological Notes

- Data Reproducibility : Follow guidelines for documenting experimental conditions (e.g., solvent purity, incubation times) to enable independent replication .

- Conflict Resolution : Use multivariate regression models to account for confounding variables (e.g., cell passage number, serum batch) in efficacy studies .

- Ethical Reporting : Clearly distinguish primary data (original experiments) from secondary sources (literature comparisons) to maintain academic integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.